![molecular formula C18H16O6 B191469 3-Hydroxy-2',4',7-trimethoxyflavone CAS No. 263365-51-1](/img/structure/B191469.png)
3-Hydroxy-2',4',7-trimethoxyflavone
Overview
Description
3-Hydroxy-2’,4’,7-trimethoxyflavone is a flavonoid compound . It has been reported to show a potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) .
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-2’,4’,7-trimethoxyflavone is C18H16O6 . The exact mass and monoisotopic mass are 328.09468823 g/mol . The structure of the compound was identified by 1D, 2D NMR (COSY, HMQC, HMBC), mass spectrometry, and IR spectra .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Hydroxy-2’,4’,7-trimethoxyflavone include a molecular weight of 328.3 g/mol, XLogP3 of 2.3, hydrogen bond donor count of 1, hydrogen bond acceptor count of 6, rotatable bond count of 4, topological polar surface area of 74.2 Ų, and complexity of 502 .
Scientific Research Applications
Metabolic Identification : Lu et al. (2012) developed an isotope-labeling method for identifying the metabolites of 5,7,3',4'-tetramethoxyflavone (TMF), a compound closely related to 3-Hydroxy-2',4',7-trimethoxyflavone, in rat urine. This study contributes to the understanding of the metabolism of TMF and its metabolites, which is crucial for evaluating its therapeutic potential and safety (Lu, Sheen, Hwang, & Wei, 2012).
Anticancer Drug Resistance : Research by Tsunekawa et al. (2018) on derivatives of 3',4',7-Trimethoxyflavone (TMF), including 5‐hydroxy‐3',4',7‐trimethoxyflavone, revealed their potent effects in reversing drug resistance mediated by breast cancer resistance protein in human leukemia cells. This discovery is significant for developing new strategies to overcome drug resistance in cancer treatment (Tsunekawa, Katayama, Hanaya, Higashibayashi, Sugimoto, & Sugai, 2018).
Antiproliferative and Apoptosis-inducing Effects : A study by Sudha et al. (2018) demonstrated the efficacy of 5-hydroxy 3',4',7-trimethoxyflavone in inhibiting proliferation and inducing apoptosis in human breast cancer cells, suggesting its potential as a therapeutic agent against breast cancer (Sudha, Srinivasan, Kanimozhi, Palanivel, & Kadalmani, 2018).
Antioxidant Activity : The research by Dugas et al. (2000) indicated the antioxidant activity of various flavonoids, including derivatives of 3-Hydroxy-2',4',7-trimethoxyflavone, against peroxyl radicals. This insight into the antioxidant properties of these compounds is relevant for their potential application in preventing diseases associated with oxidative stress (Dugas, Castañeda-Acosta, Bonin, Price, Fischer, & Winston, 2000).
Anti-inflammatory Activity : Sudha et al. (2016) investigated the anti-inflammatory effects of 5-hydroxy-3',4',7-trimethoxyflavone in lipopolysaccharide-induced inflammation in macrophages, providing evidence of its potential use in treating inflammation-related diseases (Sudha, Jeyakanthan, & Srinivasan, 2016).
Future Directions
The future directions of research on 3-Hydroxy-2’,4’,7-trimethoxyflavone could involve further investigation of its mechanism of action, especially its potent reversal effect on drug resistance mediated by breast cancer resistance protein (BCRP)/ATP-binding cassette subfamily G member 2 (ABCG2) . Additionally, more research could be done to fully understand its synthesis and chemical reactions.
properties
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3-hydroxy-7-methoxychromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-10-5-7-13(14(8-10)23-3)18-17(20)16(19)12-6-4-11(22-2)9-15(12)24-18/h4-9,20H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSQIOPVWINXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=C(C=C(C=C3)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350968 | |
Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-2',4',7-trimethoxyflavone | |
CAS RN |
263365-51-1 | |
Record name | 3-Hydroxy-2',4',7-trimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70350968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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